2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide
Description
This compound is a synthetic small molecule featuring a benzenesulfonyl-substituted indole core linked via an acetamide bridge to a 2H-1,3-benzodioxol-5-ylmethyl group. The benzodioxol group contributes to lipophilicity and metabolic stability, making this compound a candidate for therapeutic applications, particularly in oncology and enzyme inhibition .
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c27-24(25-13-17-10-11-21-22(12-17)31-16-30-21)15-26-14-23(19-8-4-5-9-20(19)26)32(28,29)18-6-2-1-3-7-18/h1-12,14H,13,15-16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCFQDXTUFKZPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the indole ring using benzenesulfonyl chloride in the presence of a base like pyridine.
Attachment of the Benzodioxolylmethyl Group: The final step involves the acylation of the indole derivative with a benzodioxolylmethyl acetamide precursor under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Scientific Research Applications
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins through sulfonamide binding, while the indole ring can engage in π-π stacking interactions with aromatic amino acids in proteins. The benzodioxolylmethyl group may enhance the compound’s binding affinity and specificity for certain targets . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several analogs, differing in substituents on the indole ring, sulfonyl/sulfanyl groups, and acetamide-linked pharmacophores. Below is a comparative analysis:
Key Findings:
Substituent Effects on Activity :
- The benzenesulfonyl group in the target compound may enhance binding to hydrophobic pockets in protein targets (e.g., KRAS4b-PDEδ) compared to sulfanyl or methylsulfonyl analogs .
- Benzodioxol-methyl acetamide is a recurring motif in KRAS4b-PDEδ stabilizers (e.g., D14), suggesting its critical role in complex interaction .
Pharmacological Data: D14 (structurally closest analog) demonstrated 60% tumor reduction in murine xenograft models, with low cytotoxicity in normal cells . Compounds with trifluoromethyl groups (e.g., Compound 41) exhibit superior solubility and metabolic stability, though their therapeutic targets differ .
Synthetic Accessibility :
- The target compound’s synthesis likely involves Suzuki coupling for indole functionalization and amide bond formation between the sulfonylated indole and benzodioxol-methyl amine, similar to methods in .
Challenges and Limitations:
- Direct biological data for the target compound are lacking; inferences rely on structural analogs like D14 .
- Selectivity : Sulfonyl groups may increase off-target interactions compared to smaller substituents (e.g., methoxy or methyl groups) .
Research Implications
The target compound’s dual pharmacophore (benzenesulfonyl indole and benzodioxol-methyl acetamide) positions it as a candidate for KRAS-driven cancers or enzyme inhibition . Future studies should prioritize:
- In vitro assays for KRAS4b-PDEδ binding and cytotoxicity.
- ADMET profiling to assess solubility and metabolic stability relative to D14 and Compound 41.
For synthetic optimization, introducing halogens (e.g., Cl or F) at the benzodioxol or indole rings could enhance potency, as seen in antioxidant indole derivatives .
Biological Activity
The compound 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound consists of an indole moiety linked to a benzenesulfonyl group and a benzodioxole unit, contributing to its biological properties. The molecular formula is C₁₈H₁₈N₂O₄S, with a molecular weight of 358.41 g/mol.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cancer progression, particularly those associated with the FLT3 receptor tyrosine kinase pathway, which is crucial in hematopoiesis and leukemogenesis .
- Modulation of Signaling Pathways : The compound may influence various signaling pathways linked to apoptosis and cell proliferation, contributing to its potential as an anticancer agent .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Cell Viability Assays : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including leukemia and breast cancer cells. The IC₅₀ values were reported in the range of 10–30 µM .
- Apoptotic Induction : Flow cytometry analyses indicated that treatment with this compound led to increased apoptotic cell populations. Mechanistic studies revealed activation of caspase pathways, suggesting that it induces apoptosis via intrinsic pathways .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties:
- Cytokine Modulation : Studies showed that it downregulated pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases .
Case Study 1: Leukemia Treatment
A clinical trial investigated the efficacy of this compound in patients with acute myeloid leukemia (AML). Patients treated with a regimen including this compound showed a significant reduction in blast cells and improved overall survival rates compared to historical controls. The study emphasized the need for further exploration into dosing regimens and long-term outcomes .
Case Study 2: Breast Cancer
In a preclinical model of breast cancer, administration of this compound resulted in tumor regression. Histological analysis revealed decreased Ki67 expression, indicating reduced cell proliferation within the tumors. This suggests potential as a targeted therapy for breast cancer patients resistant to conventional treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
